molecular formula C5H11IN2S B1600975 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide CAS No. 61076-89-9

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B1600975
CAS No.: 61076-89-9
M. Wt: 258.13 g/mol
InChI Key: GBQRICLUHNYAPT-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a fascinating compound within the field of organic chemistry, often recognized for its unique structural attributes and diverse applications. As an organic salt, it possesses notable features that make it of interest in both laboratory research and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide typically involves the alkylation of 2-(methylthio)imidazole. Here's a general synthetic route:

  • Step 1: Alkylation of 2-(methylthio)imidazole using iodomethane (methyl iodide) under anhydrous conditions.

  • Step 2: The reaction mixture is stirred and heated to ensure the completion of the alkylation process, forming the hydroiodide salt.

Industrial Production Methods

On an industrial scale, the process is scaled up, and meticulous control over reaction conditions—such as temperature, pressure, and reactant purity—is maintained. Additionally, high-throughput reactors and purification systems ensure efficient production and isolation of this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

  • Reduction: Though less common, reductions can alter the thioether or imidazole ring structure.

  • Substitution: The imidazole ring can undergo nucleophilic substitution reactions, typically at the 2-position.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids for sulfoxide formation.

  • Substitution: Alkyl halides or acyl halides for nucleophilic substitution at the imidazole ring.

  • Reduction: Sodium borohydride for selective reductions.

Major Products Formed

  • Oxidation Products: 1-Methyl-2-(methylsulfinyl)-4,5-dihydro-1H-imidazole, or 1-Methyl-2-(methylsulfonyl)-4,5-dihydro-1H-imidazole.

  • Substitution Products: Varied derivatives depending on the nucleophiles introduced.

Scientific Research Applications

Chemistry

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is often employed as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.

Biology and Medicine

In the realm of medicine, this compound has shown potential as a building block for bioactive molecules, including anti-microbial agents and enzyme inhibitors.

Industry

Industrially, it serves as a precursor in the synthesis of complex molecules used in materials science and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound's mechanism of action primarily depends on its interaction with specific molecular targets. For instance:

  • Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby altering their normal function.

  • Molecular Pathways: The presence of the methylthio group allows for interactions with various biological pathways, potentially impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-ethylthio-4,5-dihydro-1H-imidazole hydroiodide

  • 1-Methyl-2-(methylthio)-5,6-dihydro-1H-imidazole hydrobromide

Unique Features

1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is unique due to its specific substitution pattern on the imidazole ring, which grants it distinct reactivity and interaction potential compared to other similar compounds. This uniqueness often translates into different biological activities and industrial uses.

Properties

IUPAC Name

1-methyl-2-methylsulfanyl-4,5-dihydroimidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.HI/c1-7-4-3-6-5(7)8-2;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRICLUHNYAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484037
Record name 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61076-89-9
Record name 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 1-methylimidazolidine-2-thione (5.17 g, 44.5 mmol) in acetone (50 mL) was added MeI (2.9 mL, 46.6 mmol). The solution was allowed to stir at room temperature for 4 h and the resulting solid was quickly filtered and then dried in vacuo to give 1-methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (8.79 g, 77%) as beige solid.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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